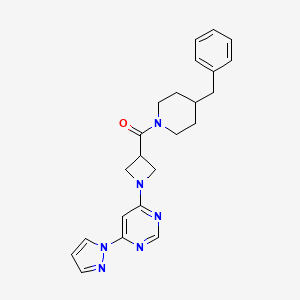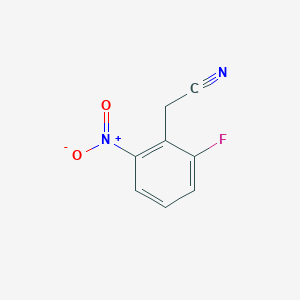![molecular formula C14H13ClN2OS B2795975 2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034201-65-3](/img/structure/B2795975.png)
2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thieno[3,2-c]pyridine class and features a chloro group, a phenyl ring, and a carboxamide functional group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.
Introduction of the Chloro Group: : Chlorination of the thieno[3,2-c]pyridine core can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Phenyl Group: : The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, using phenyl lithium (PhLi) or phenyl magnesium bromide (PhMgBr).
Carboxamide Formation: : The final step involves converting the intermediate compound into the carboxamide derivative using reagents like carbonyldiimidazole (CDI) or thionyl chloride (SOCl2) followed by ammonia (NH3).
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Analyse Des Réactions Chimiques
2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution Reactions: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, to replace the chloro group.
Coupling Reactions: : Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional substituents onto the phenyl ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives with altered functional groups and substitution patterns.
Applications De Recherche Scientifique
2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has several scientific research applications:
Chemistry: : The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.
Industry: : The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mécanisme D'action
The mechanism by which 2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:
Clopidogrel: : A well-known antiplatelet medication that also contains a thieno[3,2-c]pyridine core.
R- and S-Clopidogrel: : Enantiomers of clopidogrel, differing in their spatial arrangement.
Thienopyridine Derivatives: : Other compounds within the thieno[3,2-c]pyridine class, which may have different substituents and functional groups.
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications.
Propriétés
IUPAC Name |
2-chloro-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-13-8-10-9-17(7-6-12(10)19-13)14(18)16-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVXPGMQPLCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide](/img/structure/B2795892.png)
![2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2795893.png)


![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)

![2-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2795900.png)

![1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine](/img/structure/B2795904.png)
![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)




